3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine
Description
3-{[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine is a heterocyclic compound featuring a pyridazine core linked via an ether bridge to a piperidin-3-yl group. The piperidine moiety is further substituted with a 2H-1,3-benzodioxole-5-carbonyl group. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(12-5-6-14-15(9-12)23-11-22-14)20-8-2-3-13(10-20)24-16-4-1-7-18-19-16/h1,4-7,9,13H,2-3,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBRTDSCUASHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under specific reaction conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be formed through a series of reactions involving amines and aldehydes or ketones.
Coupling of Benzodioxole and Piperidine: The benzodioxole moiety is then coupled with the piperidine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and is used in various chemical reactions to explore new synthetic methodologies.
Industrial Applications: It may find applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several piperidine- and pyridazine-containing molecules reported in pharmacological studies. Below is a comparative analysis based on functional groups, substituents, and biological activities:
Functional Group Impact on Activity
- Pyridazine vs. Pyrazole/Piperazine Hybrids : Pyridazine derivatives with piperazine/piperidine substituents (e.g., 11h, 11i) demonstrate enhanced analgesic activity compared to aspirin, likely due to improved hydrogen bonding and hydrophobic interactions with targets like cyclooxygenases or opioid receptors . In contrast, the benzodioxole-carbonyl group in the target compound may enhance aromatic stacking or metabolic stability, but its lack of a pyrazole ring could reduce affinity for certain inflammatory mediators.
- Piperidine vs. Piperazine: Piperazine-containing analogs (e.g., GR100679) often exhibit higher solubility and GPCR binding due to their basic nitrogen atoms. However, the piperidine group in the target compound, coupled with the benzodioxole-carbonyl, may prioritize selectivity for non-opioid pathways .
Pharmacological Trends
- Electron-Withdrawing Substituents : Chlorophenyl (11b) and trifluoromethylphenyl (11e) groups in pyridazine derivatives correlate with increased analgesic potency, suggesting electron-deficient aromatic systems enhance target engagement. The benzodioxole group (electron-rich) in the target compound may instead favor interactions with serotonin or dopamine receptors .
- Amide Linkages : The propanamide side chain in pyridazine-pyrazole hybrids (e.g., 11a-i) is critical for activity, whereas the ether linkage in the target compound may reduce metabolic degradation but limit conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
